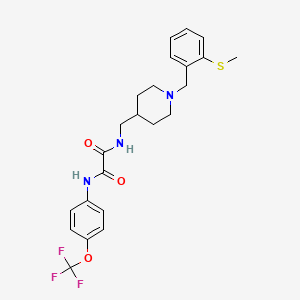
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H26F3N3O3S and its molecular weight is 481.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, a compound with the CAS number 1235390-83-6, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is C21H27N3O2S2, with a molecular weight of approximately 417.6 g/mol. The structure includes a piperidine moiety, which is often associated with diverse biological activities, including analgesic and anti-inflammatory effects.
| Property | Value |
|---|---|
| CAS Number | 1235390-83-6 |
| Molecular Formula | C21H27N3O2S2 |
| Molecular Weight | 417.6 g/mol |
Anticancer Activity
Research has indicated that compounds containing oxalamide and piperidine structures exhibit significant anticancer properties. For instance, studies have shown that similar oxalamide derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study evaluating the anticancer potential of oxalamide derivatives, it was found that compounds with similar structural features to this compound demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting a promising therapeutic index for further development .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Derivatives of piperidine have been linked to antibacterial activity due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Research Findings:
In vitro studies have shown that certain piperidine derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The presence of the methylthio group enhances this activity by increasing lipophilicity, which facilitates membrane penetration .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer proliferation and bacterial metabolism, such as acetylcholinesterase (AChE).
- Membrane Disruption: The lipophilic nature allows it to integrate into bacterial membranes, causing lysis.
Propriétés
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O3S/c1-33-20-5-3-2-4-17(20)15-29-12-10-16(11-13-29)14-27-21(30)22(31)28-18-6-8-19(9-7-18)32-23(24,25)26/h2-9,16H,10-15H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWYXWARGICXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














